molecular formula C10H15N3O B14843151 3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-diamine

3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-diamine

Cat. No.: B14843151
M. Wt: 193.25 g/mol
InChI Key: LISVSBOLVYXPGC-UHFFFAOYSA-N
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Description

3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE: is an organic compound with the molecular formula C10H15N3O It consists of a pyridine ring substituted with a cyclopropoxy group at the 3-position and two dimethylamino groups at the 2- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl halides and appropriate nucleophiles.

    Dimethylation: The dimethylamino groups can be introduced through alkylation reactions using dimethylamine and suitable alkylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the dimethylamino groups, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where the cyclopropoxy or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced analogs with modified pyridine rings or dimethylamino groups.

    Substitution Products: Compounds with new functional groups replacing the original substituents.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

    Biochemical Probes: It can be used as a probe to study biological pathways and interactions.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Pharmacological Studies: It can be used in pharmacological studies to understand its effects on biological systems.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties.

    Chemical Manufacturing: It serves as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

    3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE: Similar in structure but with different substituents.

    3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE: Analogous compounds with variations in the cyclopropoxy or dimethylamino groups.

Uniqueness:

    Structural Features: The presence of both cyclopropoxy and dimethylamino groups in the same molecule is unique, providing distinct chemical and biological properties.

    Reactivity: The compound’s reactivity profile is influenced by its unique substituents, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

3-cyclopropyloxy-2-N,2-N-dimethylpyridine-2,4-diamine

InChI

InChI=1S/C10H15N3O/c1-13(2)10-9(14-7-3-4-7)8(11)5-6-12-10/h5-7H,3-4H2,1-2H3,(H2,11,12)

InChI Key

LISVSBOLVYXPGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=C1OC2CC2)N

Origin of Product

United States

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